molecular formula C8H12N2S B8388486 5-(Methylthio)-2,4-Diaminotoluene

5-(Methylthio)-2,4-Diaminotoluene

Cat. No. B8388486
M. Wt: 168.26 g/mol
InChI Key: NCRJXEYCPBKBIJ-UHFFFAOYSA-N
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Patent
US04595742

Procedure details

This example demonstrates preparation of a chain extender having the inventive aromatic diamine as a minor proportion. The reaction time was shorter. A sample was prepared using a single equivalent of methyl disulfide (95.4 g) under similar reaction conditions and the reaction was completed in 16 hours. The product was predominantly mono(methylthio)-2,4-diaminotoluene containing a minority portion of di(methylthio)-2,4-diaminotoluene. A distilled fraction (b.p. 156-161 @ 1.0 mm) had the following analysis:
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CSSC.CSC1C(N)=C(C)C=CC=1N.[CH3:16][S:17][C:18]1[C:19]([NH2:28])=[C:20](SC)[C:21]([NH2:25])=[C:22]([CH3:24])[CH:23]=1>>[CH3:16][S:17][C:18]1[C:19]([NH2:28])=[CH:20][C:21]([NH2:25])=[C:22]([CH3:24])[CH:23]=1

Inputs

Step One
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
95.4 g
Type
reactant
Smiles
CSSC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C(=C(C=CC1N)C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C(=C(C(=C(C1)C)N)SC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preparation of a chain extender
CUSTOM
Type
CUSTOM
Details
A sample was prepared
CUSTOM
Type
CUSTOM
Details
under similar reaction conditions

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CSC=1C(=CC(=C(C1)C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.